Cas no 1806957-08-3 (3-(Aminomethyl)-4-(difluoromethyl)-2-methoxy-6-methylpyridine)

3-(Aminomethyl)-4-(difluoromethyl)-2-methoxy-6-methylpyridine is a versatile pyridine derivative with a unique structural profile, featuring both aminomethyl and difluoromethyl functional groups. The presence of these moieties enhances its reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The difluoromethyl group contributes to improved metabolic stability and bioavailability, while the aminomethyl functionality allows for further derivatization. The methoxy and methyl substituents provide additional steric and electronic modulation, broadening its applicability in heterocyclic chemistry. This compound is particularly useful in the development of bioactive molecules, offering a balance of synthetic flexibility and physicochemical properties suitable for advanced research applications.
3-(Aminomethyl)-4-(difluoromethyl)-2-methoxy-6-methylpyridine structure
1806957-08-3 structure
Product name:3-(Aminomethyl)-4-(difluoromethyl)-2-methoxy-6-methylpyridine
CAS No:1806957-08-3
MF:C9H12F2N2O
MW:202.201189041138
CID:4896277

3-(Aminomethyl)-4-(difluoromethyl)-2-methoxy-6-methylpyridine Chemical and Physical Properties

Names and Identifiers

    • 3-(Aminomethyl)-4-(difluoromethyl)-2-methoxy-6-methylpyridine
    • Inchi: 1S/C9H12F2N2O/c1-5-3-6(8(10)11)7(4-12)9(13-5)14-2/h3,8H,4,12H2,1-2H3
    • InChI Key: VNZZQIXIUHFZGG-UHFFFAOYSA-N
    • SMILES: FC(C1C=C(C)N=C(C=1CN)OC)F

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 180
  • XLogP3: 1
  • Topological Polar Surface Area: 48.1

3-(Aminomethyl)-4-(difluoromethyl)-2-methoxy-6-methylpyridine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A029019397-250mg
3-(Aminomethyl)-4-(difluoromethyl)-2-methoxy-6-methylpyridine
1806957-08-3 95%
250mg
$1,078.00 2022-03-31
Alichem
A029019397-1g
3-(Aminomethyl)-4-(difluoromethyl)-2-methoxy-6-methylpyridine
1806957-08-3 95%
1g
$2,837.10 2022-03-31
Alichem
A029019397-500mg
3-(Aminomethyl)-4-(difluoromethyl)-2-methoxy-6-methylpyridine
1806957-08-3 95%
500mg
$1,786.10 2022-03-31

3-(Aminomethyl)-4-(difluoromethyl)-2-methoxy-6-methylpyridine Related Literature

Additional information on 3-(Aminomethyl)-4-(difluoromethyl)-2-methoxy-6-methylpyridine

3-(Aminomethyl)-4-(difluoromethyl)-2-methoxy-6-methylpyridine (CAS No. 1806957-08-3): A Comprehensive Overview

3-(Aminomethyl)-4-(difluoromethyl)-2-methoxy-6-methylpyridine (CAS No. 1806957-08-3) is a versatile and highly functionalized pyridine derivative that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique combination of aminomethyl, difluoromethyl, methoxy, and methyl substituents, offers a wide range of potential applications in drug discovery and development.

The structure of 3-(Aminomethyl)-4-(difluoromethyl)-2-methoxy-6-methylpyridine is particularly noteworthy due to its multifunctional nature. The presence of the aminomethyl group provides opportunities for further derivatization and conjugation with other bioactive molecules, enhancing its utility in the design of novel therapeutic agents. The difluoromethyl substituent, on the other hand, introduces unique electronic and steric properties that can influence the compound's pharmacokinetic and pharmacodynamic profiles. Additionally, the methoxy and methyl groups contribute to the overall stability and solubility of the molecule, making it a valuable scaffold for medicinal chemistry efforts.

Recent studies have highlighted the potential of 3-(Aminomethyl)-4-(difluoromethyl)-2-methoxy-6-methylpyridine in various therapeutic areas. For instance, research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent activity against specific cancer cell lines. The unique combination of functional groups allows it to interact with multiple biological targets, including enzymes and receptors involved in cancer progression. This makes it a promising lead compound for further optimization and development into anticancer drugs.

In addition to its anticancer properties, 3-(Aminomethyl)-4-(difluoromethyl)-2-methoxy-6-methylpyridine has also been explored for its potential in neurodegenerative diseases. Studies have demonstrated that this compound can modulate key signaling pathways associated with neuroprotection and neuroinflammation. For example, it has been shown to inhibit the activation of microglial cells, which play a crucial role in the pathogenesis of conditions such as Alzheimer's disease and Parkinson's disease. These findings suggest that 3-(Aminomethyl)-4-(difluoromethyl)-2-methoxy-6-methylpyridine could serve as a valuable starting point for the development of neuroprotective agents.

The synthetic accessibility of 3-(Aminomethyl)-4-(difluoromethyl)-2-methoxy-6-methylpyridine is another factor contributing to its appeal in pharmaceutical research. Several efficient synthetic routes have been reported in the literature, allowing for scalable production and modification of the compound. One notable approach involves the sequential introduction of the difluoromethyl and methoxy groups followed by amination to form the final product. This modular synthesis strategy enables researchers to readily access a diverse array of derivatives with tailored properties.

Beyond its direct therapeutic applications, 3-(Aminomethyl)-4-(difluoromethyl)-2-methoxy-6-methylpyridine has also found use as a building block in combinatorial chemistry libraries. Its structural diversity and functional versatility make it an ideal candidate for high-throughput screening campaigns aimed at identifying new leads for various disease targets. By incorporating this compound into library synthesis protocols, researchers can rapidly generate large numbers of structurally related molecules for biological evaluation.

In conclusion, 3-(Aminomethyl)-4-(difluoromethyl)-2-methoxy-6-methylpyridine (CAS No. 1806957-08-3) represents a highly promising compound with broad applications in medicinal chemistry and pharmaceutical research. Its unique structural features, combined with its synthetic accessibility and biological activity, position it as a valuable tool for drug discovery efforts targeting cancer, neurodegenerative diseases, and other therapeutic areas. As ongoing research continues to uncover new insights into its properties and potential uses, this compound is likely to play an increasingly important role in advancing our understanding and treatment of various diseases.

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